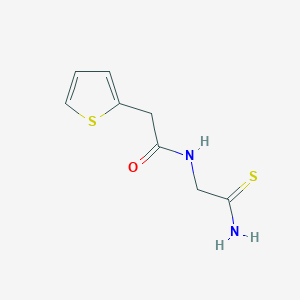

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide

説明

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene ring linked to an acetamide backbone, with a carbamothioylmethyl (NH2C(=S)SCH2-) substituent on the nitrogen atom. The carbamothioylmethyl group introduces a sulfur-rich moiety, which may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions.

特性

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS2/c9-7(12)5-10-8(11)4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYHUTAOUZNAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

科学的研究の応用

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.

作用機序

The mechanism of action of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring and the carbamothioyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Substituent Effects on Bioactivity

- Cyano Group (C≡N): The 3-cyano substituent in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide enhances electron-withdrawing properties, improving stability and interaction with microbial enzymes.

- Sulfonyl and Halogen Groups: Compounds like N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide leverage sulfonyl groups for solubility and kinase inhibition, while halogens (e.g., bromo in ) enhance lipophilicity and membrane permeability.

Pharmacological and Physicochemical Properties

生物活性

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antioxidant and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process that includes the activation of 2-(thiophen-2-yl)acetic acid and subsequent reactions with suitable amines or thiols. The compound can be characterized using various techniques such as:

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Single Crystal X-ray Diffraction : Offers detailed information about the molecular geometry and packing.

Antioxidant Activity

The antioxidant capacity of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicate that the compound exhibits moderate antioxidant activity, which is crucial for protecting cells from oxidative stress.

| Test Method | Result |

|---|---|

| ABTS Assay | Moderate antioxidant activity |

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The microdilution method was employed to determine the minimum inhibitory concentration (MIC).

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Candida glabrata | Significant |

| Candida krusei | Significant |

These findings suggest that N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide possesses notable antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

Case Studies

- Antioxidant and Antimicrobial Evaluation : A study published in 2022 examined several derivatives of thiophene-based compounds, including N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide. The study highlighted its potential as an antibacterial agent against common pathogens and its ability to scavenge free radicals effectively .

- Computational Studies : Density Functional Theory (DFT) calculations have been utilized to predict the electronic properties and reactivity of the compound. These studies provide insights into how the compound interacts with biological targets, such as DNA bases, enhancing our understanding of its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。